

3,5-Dichloro-6-ethylpyrazine-2-carboxamide CAS 313340-08-8

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Compound of Interest

Compound Name: 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

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An In-Depth Technical Guide to **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** (CAS 313340-08-8): A Key Intermediate in Modern Drug Discovery

Introduction

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug development. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Pyrazine derivatives are known to exhibit a wide range of pharmaceutical properties, including anticancer, antidiabetic, and anti-tuberculosis effects.[3]

This guide provides a comprehensive technical overview of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**, intended for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, presents a plausible synthetic strategy, details its pivotal role as a reactive intermediate in the synthesis of targeted therapeutics, and outlines essential analytical, handling, and safety protocols. The strategic placement of two chlorine atoms, an ethyl group, and a carboxamide moiety makes this molecule a versatile scaffold for constructing complex molecular architectures, particularly through nucleophilic aromatic substitution reactions.[4] Its documented use as a precursor to potent enzyme inhibitors underscores its value in the pursuit of next-generation pharmaceuticals.[4][5][6][7]

Physicochemical and Structural Properties

The molecular structure of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** is defined by a pyrazine ring substituted at positions 2, 3, 5, and 6. This substitution pattern imparts specific chemical reactivity and physical properties that are crucial for its application in synthesis. The key properties are summarized below.

Property	Value / Description	Source(s)
CAS Number	313340-08-8	[5][8]
Molecular Formula	C ₇ H ₇ Cl ₂ N ₃ O	[8][9]
Molecular Weight	220.06 g/mol	[5]
IUPAC Name	3,5-dichloro-6-ethylpyrazine-2-carboxamide	[8]
Appearance	White to off-white solid	[6]
Canonical SMILES	<chem>CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl</chem>	[8]
InChIKey	KMIXLCQPYRNBEH-UHFFFAOYSA-N	[6][8]
Purity (Typical)	≥97%	[9]
XLogP3-AA	1.7	[8]
Hydrogen Bond Donors	1	[8]
Hydrogen Bond Acceptors	3	[8]
Rotatable Bonds	2	[8]
Predicted Boiling Point	271.3 ± 40.0 °C	[5]
Predicted Density	1.454 ± 0.06 g/cm ³	[5]

Proposed Synthesis Pathway

While the literature primarily focuses on the use of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** as a reactant, a logical synthetic route can be devised based on established pyrazine chemistry.^{[10][11]} A plausible pathway involves the construction of the ethylpyrazine core, followed by functional group manipulations including chlorination and amidation. This retrosynthetic approach demonstrates the expertise required to access such a key intermediate.

Experimental Protocol: A Proposed Multi-Step Synthesis

Disclaimer: This proposed protocol is based on established chemical principles and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Amino-3-ethylpyrazine This step involves the condensation of an appropriate 1,2-dicarbonyl compound with an aminonitrile, a standard method for pyrazine ring formation.

- In a reaction vessel equipped with a stirrer and reflux condenser, dissolve ethyl glyoxal (1.0 eq) and aminomalnonitrile (1.1 eq) in ethanol.
- Add a catalytic amount of a base, such as sodium ethoxide.
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-amino-3-ethylpyrazine.

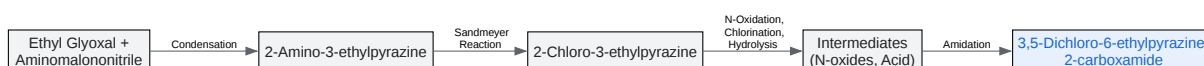
Step 2: Diazotization and Chlorination to form 2-Chloro-3-ethylpyrazine

- Dissolve 2-amino-3-ethylpyrazine (1.0 eq) in an aqueous solution of hydrochloric acid (6 M) at 0-5 °C.
- Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate vessel, prepare a solution of copper(I) chloride (1.5 eq) in concentrated HCl.

- Add the cold diazonium salt solution dropwise to the CuCl solution. Vigorous nitrogen evolution will be observed.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-3-ethylpyrazine.

Step 3: Dichlorination and Carboxylation This step is complex and may involve direct chlorination followed by oxidation and amidation, or a route involving lithiation. A plausible route involves N-oxidation followed by chlorination.

- Oxidize 2-chloro-3-ethylpyrazine with an oxidizing agent like m-CPBA to form the corresponding N-oxides.
- Treat the N-oxide mixture with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures to install the second chlorine atom and potentially a precursor to the carboxamide.
- Hydrolyze the resulting intermediate to the carboxylic acid, followed by conversion to the acid chloride using thionyl chloride (SOCl₂).
- React the acid chloride with aqueous ammonia in an inert solvent like THF at 0 °C to form the final product, **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**.
- Purify the final compound by recrystallization or column chromatography.



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Proposed synthetic workflow for the target compound.

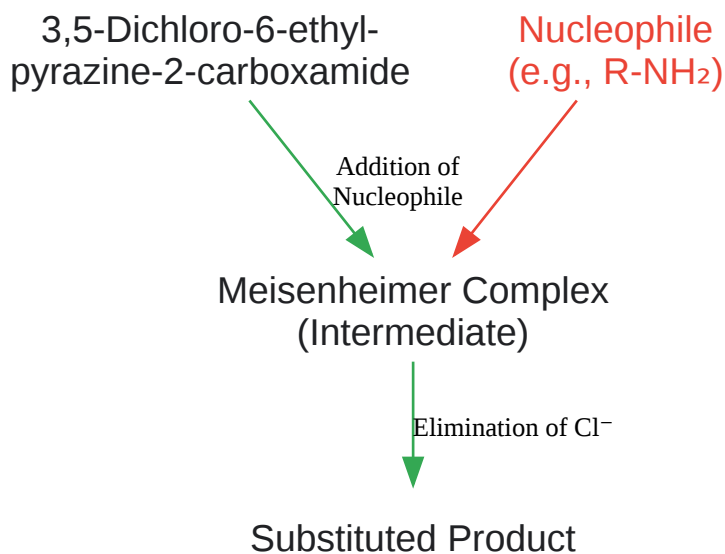
Application as a Key Synthetic Intermediate

The primary value of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** lies in its role as a versatile scaffold for building more complex molecules. The two chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the sequential and regioselective introduction of different nucleophiles.

A prominent example is its use in the synthesis of pyrazinecarboxamide compounds that act as inhibitors of Epidermal Growth Factor Receptor (EGFR) with the T790M mutation, a key target in non-small cell lung cancer therapy.[4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr reaction is the cornerstone of this compound's utility. The electron-withdrawing pyrazine nitrogens and the carboxamide group activate the chlorine atoms for substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The chlorine at the 5-position is generally more activated and substituted first.



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Generalized S_NAr mechanism on the pyrazine core.

Exemplary Protocol: Synthesis of an EGFR Inhibitor Precursor

The following protocol is adapted from patent literature and describes the reaction of the title compound with a substituted aniline.^[4]

- To a solution of **3,5-dichloro-6-ethylpyrazine-2-carboxamide** (1.0 eq, e.g., 420 mg) in a suitable solvent such as 1,4-dioxane (20 vol, e.g., 8.4 mL), add the desired substituted aniline nucleophile (e.g., 4-[(2S)-2,4-dimethylpiperazin-1-yl]aniline, 0.9-1.2 eq).
- Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to scavenge the HCl byproduct.
- Heat the reaction mixture to 80-110 °C and stir overnight. Monitor the reaction progress by HPLC or LC-MS.
- Causality: The elevated temperature is necessary to overcome the activation energy for the S_NAr reaction. DIPEA is used because it is a sterically hindered base that will not compete as a nucleophile.
- Upon completion, cool the mixture to room temperature. Add water to precipitate the crude product or to prepare for extraction.
- Extract the aqueous mixture with an organic solvent like ethyl acetate.
- Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Self-Validation: Purify the crude residue by flash column chromatography on silica gel. Analyze the purified fractions by HPLC to confirm purity (>95%) and by ¹H NMR and MS to verify the structure of the desired monosubstituted product.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Technique	Purpose	Expected Outcome
^1H NMR	Structural elucidation and confirmation.	A spectrum showing characteristic signals for the ethyl group (a triplet and a quartet) and the amide protons (a broad singlet), along with aromatic signals consistent with the pyrazine ring.
^{13}C NMR	Confirmation of the carbon skeleton.	Signals corresponding to all seven unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS)	Molecular weight confirmation.	A molecular ion peak (or $\text{M}+\text{H}^+$) corresponding to the calculated molecular weight (220.06), showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.
HPLC/UPLC	Purity assessment and quantification.	A chromatogram showing a major peak for the compound, allowing for the calculation of purity, typically $\geq 97\%$. [12]
Elemental Analysis	Confirmation of elemental composition.	The percentage of C, H, N, and Cl should match the calculated values for the molecular formula $\text{C}_7\text{H}_7\text{Cl}_2\text{N}_3\text{O}$.

Safety, Handling, and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Aspect	Guideline	Source(s)
GHS Pictogram	GHS07 (Exclamation mark)	[6]
Signal Word	Warning	[6]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	[6]
Precautionary Statements	P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).	[6]
Handling	Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[13]	
Storage	Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C.[5][13] Keep in a dry, well-ventilated place.	

Conclusion

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its precisely arranged functional groups provide a reliable and versatile platform for applying powerful synthetic strategies like nucleophilic

aromatic substitution. As demonstrated by its application in the synthesis of targeted cancer therapeutics, this intermediate allows for the efficient construction of high-value, biologically active molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in developing the next generation of life-saving medicines.

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